molecular formula C13H10O4 B5574197 (2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid

(2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid

Cat. No.: B5574197
M. Wt: 230.22 g/mol
InChI Key: RCUXFUGWNOGPQG-HWKANZROSA-N
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Description

(2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. This compound is characterized by the presence of a chromene ring system fused with a prop-2-enoic acid moiety. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Scientific Research Applications

(2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: It is studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties help in scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-hydroxy-2-quinolones

Uniqueness

(2E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoic acid stands out due to its unique chromene structure, which imparts diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(E)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-2-4-11-10(6-8)13(16)9(7-17-11)3-5-12(14)15/h2-7H,1H3,(H,14,15)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXFUGWNOGPQG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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